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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

For Researchers, Scientists, and Drug Development Professionals

GSK1360707F, a potent and selective triple reuptake inhibitor (TRI), represents a significant
area of investigation in the landscape of neuropsychiatric therapeutics. While its development
for major depressive disorder was strategically halted, a comparative analysis of its
pharmacokinetic profile offers valuable insights for the ongoing development of novel central
nervous system agents. This guide provides an objective comparison of GSK1360707F's
pharmacokinetics with other relevant triple reuptake inhibitors, supported by available
experimental data.

Executive Summary

GSK1360707F distinguishes itself by its mechanism of action, simultaneously inhibiting the
reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This profile
theoretically offers a broader spectrum of activity compared to more selective agents.
Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for
evaluating its therapeutic potential and informing the design of future molecules. This guide
synthesizes available data to facilitate a direct comparison with other notable TRIs, namely
amitifadine and NS-2359 (GSK-372475).

Quantitative Pharmacokinetic Data
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The following tables summarize the available quantitative pharmacokinetic and
pharmacodynamic data for GSK1360707F and its comparators. It is important to note that
publicly available, detailed human pharmacokinetic parameters for GSK1360707F are limited.
The primary data comes from a Positron Emission Tomography (PET) study focused on
transporter occupancy.

Table 1: In Vitro Transporter Occupancy and Binding Affinity

Compoun SERTICso NET ICso DAT ICso SERT Ki NET Ki DAT Ki
d (nM) (nM) (nM) (nM) (nM) (nM)
GSK13607 Data not Data not Data not Data not Data not Data not
07F available available available available available available
Amitifadine 12 23 96 99 262 213[1]
NS-2359
(GSK Data not Data not Data not Data not Data not Data not
available available available available available available
372475)

Note: ICso and Ki values for GSK1360707F and NS-2359 are not readily available in the public
domain. The focus of the GSK1360707F PET study was on in vivo transporter occupancy.

Table 2: Human Pharmacokinetic Parameters (where available)
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NS-2359 (GSK-

Parameter GSK1360707F Amitifadine
372475)
Cmax (MaXImum . . .
, Data not available Data not available Data not available
Concentration)
Tmax (Time to
Maximum Data not available Data not available Data not available
Concentration)
AUC (Area Under the ) ) ]
Data not available Data not available Data not available
Curve)
ta/2 (Half-life) Data not available Data not available Data not available
SERT, NET, and DAT
Transporter occupancy , ,
) Data not available Data not available
Occupancy (PET) demonstrated in

baboons and humans.

Experimental Protocols

Detailed experimental protocols for the clinical trials of these investigational drugs are not fully
public. However, based on standard practices for antidepressant and PET imaging studies, the
following methodologies are representative of the likely procedures employed.

Positron Emission Tomography (PET) for Transporter
Occupancy (Representative Protocol)

This protocol is a generalized representation of how the transporter occupancy of a drug like
GSK1360707F would be assessed.

o Subject Selection: Healthy human volunteers or patients with major depressive disorder are
recruited. Subjects undergo a thorough medical and psychiatric screening.

» Radioligand Selection: Specific radioligands for each transporter are used. For example,
[\*1C]DASB for SERT, (S,S)-[*8F]FMeNER-D:2 for NET, and [*1C]PE2I for DAT.

o Study Design: An open-label, single-dose or multiple-dose study design is often employed.
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e Imaging Procedure:
o Abaseline PET scan is performed to measure the baseline transporter availability.

o Subijects are then administered a single or multiple doses of the investigational drug (e.qg.,
GSK1360707F).

o Asecond PET scan is conducted at a time point expected to coincide with peak plasma
concentrations of the drug.

o Dynamic PET data is acquired over a period of 90-120 minutes following the injection of
the radioligand.

o Data Analysis:

o The binding potential (BP_ND) of the radioligand in specific brain regions (e.g., striatum
for DAT, thalamus for NET, and raphe nuclei for SERT) is calculated for both baseline and
post-dose scans.

o Transporter occupancy is then calculated as the percentage reduction in BP_ND from
baseline.

Pharmacokinetic Analysis in Clinical Trials
(Representative Protocol)

This protocol outlines a general approach for determining the pharmacokinetic profile of an
orally administered antidepressant.

» Study Design: A single-center, open-label, single-ascending dose or multiple-dose study in
healthy volunteers.

e Dosing: Subjects receive a single oral dose of the investigational drug (e.g., amitifadine)
under fasting conditions.

o Blood Sampling: Serial blood samples are collected at pre-dose and at multiple time points
post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
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o Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites
are determined using a validated high-performance liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following
pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable
concentration (AUCo-t), AUC from time zero to infinity (AUCo-inf), and elimination half-life
(t2/2).

Mechanism of Action and Signaling Pathways

Triple reuptake inhibitors like GSK1360707F exert their effects by blocking the serotonin,
norepinephrine, and dopamine transporters. This inhibition leads to an increased concentration
of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing
neurotransmission.

Mechanism of Action: Triple Reuptake Inhibition
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Caption: Mechanism of Action of GSK1360707F.

The binding of these neurotransmitters to their respective postsynaptic receptors initiates a
cascade of intracellular signaling events. These pathways are complex and involve G-protein
coupled receptors, adenylyl cyclase, phospholipase C, and various downstream kinases,
ultimately leading to changes in gene expression and neuronal function that are believed to
underlie the therapeutic effects of antidepressants.

Experimental Workflow: Pharmacokinetic Study
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Caption: Generalized Experimental Workflow for a Pharmacokinetic Study.

Conclusion

GSK1360707F, as a triple reuptake inhibitor, holds a unique pharmacological profile that
continues to be of high interest in the development of novel antidepressants. While
comprehensive human pharmacokinetic data for GSK1360707F is not extensively available in
the public domain, the existing PET imaging data confirms its intended mechanism of action in
vivo by demonstrating occupancy of serotonin, norepinephrine, and dopamine transporters. For
a more complete comparative analysis, further release of data from its clinical development
program would be necessary. The provided information and representative protocols serve as a
valuable guide for researchers in this field to understand the context of GSK1360707F's
pharmacokinetic evaluation and to inform the design of future studies with similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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